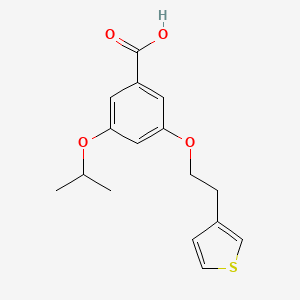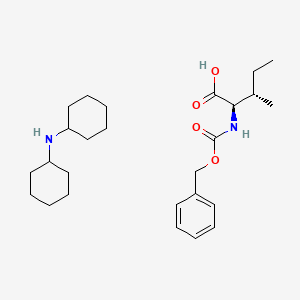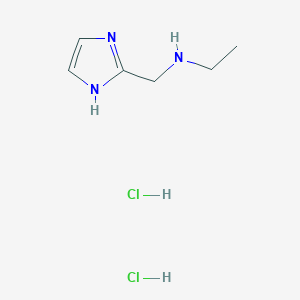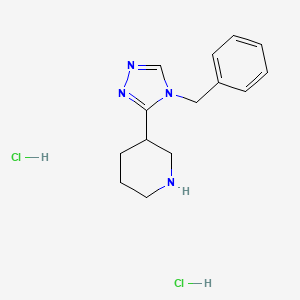
3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid
概要
説明
3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid, commonly referred to as ITEB, is an organic compound with a wide range of applications in the scientific research and industrial fields. It is an important component of various synthetic pathways and has been used in the synthesis of many compounds. In addition, ITEB has been found to have a number of biochemical and physiological effects, which have been studied in detail.
科学的研究の応用
1. Understanding Intermolecular Forces and Functional Group Effects
Research on thiophene derivatives, including compounds similar to 3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid, has provided insights into the effects of functional groups and intermolecular forces on the packing structure of such molecules. The study by Bettencourt‐Dias et al. (2005) focused on the solid-state structures of thiophene derivatives, highlighting the influence of π−π interactions between aromatic rings on their torsion angles and packing effects (Bettencourt‐Dias, Viswanathan, & Ruddy, 2005).
2. Luminescence Sensitization in Eu(III) and Tb(III)
Thiophenyl-derivatized nitrobenzoic acid ligands, related to 3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid, have been explored for their potential in sensitizing the luminescence of Eu(III) and Tb(III). Viswanathan and Bettencourt-Dias (2006) analyzed the luminescence properties and efficiency of these compounds, contributing to the understanding of their applications in luminescence spectroscopy (Viswanathan & Bettencourt-Dias, 2006).
3. Potential Anti-Inflammatory Agent Synthesis
Moloney (2000) synthesized molecules similar to 3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid, targeting novel compounds as potential anti-inflammatory agents. This research underscores the importance of such compounds in the development of new therapeutic agents (Moloney, 2000).
4. Molecular Characterization and Esterification
Zhang et al. (2014) investigated the synthesis and selective esterification of 3,4-Ethylenedioxythiophene functionalized with tetrathiafulvalene, which shares structural similarities with 3-Isopropoxy-5-(2-thiophen-3-yl-ethoxy)-benzoic acid. Their work contributes to the understanding of the chemical properties and potential applications of these compounds (Zhang, Wu, Wang, Zuo, & Shen, 2014).
5. Structural Rationalization of Alkoxy-benzoic Acids
The study of alkoxy-substituted benzoic acids, including structures similar to the compound , by Raffo et al. (2014) provided insight into the molecular features governing their crystalline architectures. This research is pivotal in understanding the structural behavior of such compounds (Raffo, Rossi, Alborés, Baggio, & Cukiernik, 2014).
特性
IUPAC Name |
3-propan-2-yloxy-5-(2-thiophen-3-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-11(2)20-15-8-13(16(17)18)7-14(9-15)19-5-3-12-4-6-21-10-12/h4,6-11H,3,5H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOPNHUQVVADJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OCCC2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one](/img/structure/B1396982.png)

![3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396985.png)
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)

![tert-butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1396990.png)
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)



![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)
![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/structure/B1396998.png)

![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)